2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable amine.
Attachment of the Carbamoyl Group: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Thiazole Ring Formation: The thiophene derivative is synthesized separately and then coupled with the benzothiazole derivative through a thiazole ring formation reaction.
Final Coupling: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole and benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The presence of both thiazole and benzothiazole rings contributes to its bioactivity.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazide
- 2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
- 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives
Uniqueness
What sets 2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide apart is its dual thiazole and benzothiazole rings, which contribute to its diverse biological activities
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Biological Activity
The compound 2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiazole moiety and a thiazole ring, which are known for their diverse biological activities. The compound's molecular formula is C15H14N4OS2, with a molecular weight of approximately 342.42 g/mol.
Antimicrobial Activity
Studies indicate that compounds containing benzothiazole and thiazole moieties exhibit antimicrobial properties . For instance, derivatives of benzothiazole have been reported to show activity against various bacterial strains. The presence of the sulfanyl group in this compound may enhance its ability to disrupt cellular processes in pathogens, making it a candidate for further investigation against bacterial infections .
Antitumor Activity
Research has demonstrated that similar compounds with thiazole rings possess antitumor activities . In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation. For example, compounds derived from thiazole have been tested against MCF-7 and HeLa cell lines with promising results, indicating potential for development as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind selectively to these targets, potentially leading to inhibition or modulation of their activity .
Case Studies
Study | Compound Tested | Biological Activity | IC50 Value |
---|---|---|---|
Benzothiazole Derivative | Antimicrobial | 10 µg/mL | |
Thiazole Derivative | Antitumor (MCF-7) | 15 µM | |
Related Thiazole Compound | Antitumor (HeLa) | 20 µM |
These case studies highlight the potential of compounds similar to this compound in therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S4/c23-15(21-17-20-12(8-27-17)13-6-3-7-26-13)9-25-10-16(24)22-18-19-11-4-1-2-5-14(11)28-18/h1-8H,9-10H2,(H,19,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCPOIKQVUPYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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